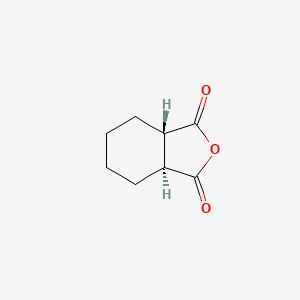

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTGBJKUEZFXGO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482884, DTXSID601346211 | |

| Record name | (3aS,7aS)-Hexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-Cyclohexanedicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14166-21-3, 31982-85-1, 71749-03-6 | |

| Record name | trans-1,2-Cyclohexanedicarboxylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14166-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,7aS)-Hexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-Cyclohexanedicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride CAS number

An In-Depth Technical Guide to (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride for Advanced Chemical Synthesis

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its fundamental properties, synthesis, chiral resolution, and critical applications, with an emphasis on the mechanistic reasoning behind its utility in modern organic chemistry.

Introduction: A Chiral Workhorse in Asymmetric Synthesis

This compound is a chiral cyclic anhydride that has emerged as a valuable building block and resolving agent in the synthesis of complex, enantiomerically pure molecules. Its rigid trans-cyclohexane backbone provides a well-defined stereochemical framework, making it an excellent tool for inducing asymmetry in chemical reactions. In drug development, where the specific three-dimensional arrangement of a molecule is often critical to its biological activity and safety profile, reagents like this anhydride are indispensable. This guide moves beyond simple data presentation to explain the causal factors that make this compound a preferred choice in demanding synthetic applications.

Compound Identification and Physicochemical Properties

Accurate identification is paramount. While the racemic mixture has a common CAS number, the specific enantiomer has its own identifiers. It is crucial to distinguish between them for stereospecific applications.

The trans configuration of the substituents on the cyclohexane ring locks the molecule into a rigid conformation, which is fundamental to its effectiveness in transferring chiral information during a reaction.

| Property | Data | Source(s) |

| IUPAC Name | (3aS,7aS)-Hexahydroisobenzofuran-1,3-dione | [1] |

| Synonyms | (-)-trans-Hexahydrophthalic anhydride | [1] |

| CAS Number | 31982-85-1 | [1] |

| Racemic trans-anhydride CAS | 14166-21-3 | [2][3] |

| Molecular Formula | C₈H₁₀O₃ | [3] |

| Molecular Weight | 154.16 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 145-147 °C (for trans-racemate) | [3] |

| Purity | Typically >97% | [3] |

Synthesis and Chiral Resolution: From Racemate to Enantiopure Reagent

The commercially available starting material is often the racemic trans-1,2-cyclohexanedicarboxylic acid. The key to obtaining the desired (-)-enantiomer lies in a classical chemical resolution, which exploits the formation of diastereomeric salts. The resolved acid is then dehydrated to yield the target anhydride.

The Principle of Chiral Resolution

The process hinges on the reaction of a racemic acid (a 1:1 mixture of R,R and S,S enantiomers) with a single enantiomer of a chiral base. This reaction forms a mixture of two diastereomeric salts (R,R-acid/S-base and S,S-acid/S-base). Unlike enantiomers, diastereomers have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization.

A study published in the journal Chirality details the successful resolution of trans-1,2-cyclohexanedicarboxylic acid using (S)-phenylethylamine as the resolving agent.[5][6][7] The choice of this agent is strategic; its aromatic ring and amino group provide sites for multiple non-covalent interactions (hydrogen bonding, van der Waals forces), which can lead to a well-ordered, stable crystal lattice for one diastereomer, making it less soluble.[6]

Workflow for Chiral Resolution and Anhydride Formation

References

- 1. This compound | C8H10O3 | CID 12261141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 14166-21-3: trans-1,2-cyclohexanedicarboxylic anhydride [cymitquimica.com]

- 3. trans-1,2-シクロヘキサンジカルボン酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. trans-Cyclohexane-1,2-dicarboxylic anhydride | C8H10O3 | CID 10942665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. | Semantic Scholar [semanticscholar.org]

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride chemical properties

An In-depth Technical Guide to (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

This guide provides an in-depth exploration of this compound, a pivotal chiral building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the compound's properties, reactivity, and practical applications. We will delve into the causality behind its synthetic utility, grounded in its unique stereochemical and electronic characteristics.

Core Physicochemical & Structural Properties

This compound is a chiral cyclic anhydride derived from the corresponding dicarboxylic acid.[1] Its rigid trans configuration is fundamental to its utility, particularly in applications requiring stereochemical control, such as asymmetric synthesis and chiral resolutions.[1] The anhydride functionality provides a site of high reactivity for nucleophilic attack, making it a versatile reagent.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | [2] |

| Synonyms | (-)-trans-Hexahydrophthalic anhydride | |

| CAS Number | 14166-21-3 (for the racemic trans-mixture), 31982-85-1 (for the (-)-enantiomer) | [2][3] |

| Molecular Formula | C₈H₁₀O₃ | [2] |

| Molecular Weight | 154.16 g/mol | [2][4] |

| Appearance | White to off-white solid (powder or crystalline) | |

| Melting Point | 144.0 to 149.0 °C |

| Assay | Typically >97% | |

The molecule's structure features a saturated six-membered cyclohexane ring fused to a five-membered anhydride ring. The trans stereochemistry refers to the relative orientation of the two substituents on the cyclohexane ring, which locks the molecule into a rigid conformation and is crucial for its effectiveness in stereoselective reactions.[1]

Spectroscopic Characterization: A Fingerprint of Reactivity

Spectroscopic analysis provides invaluable insight into the structure and purity of the anhydride. The key features distinguish it from its corresponding diacid or its cis-anhydride isomer.

-

Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum is the pair of strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride. These typically appear at approximately 1860 cm⁻¹ (symmetric stretch) and 1780 cm⁻¹ (asymmetric stretch). The high frequency of these bands, compared to a simple ketone or ester, is indicative of the ring strain and electronic coupling between the two carbonyl groups. The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the successful dehydration of the diacid to the anhydride.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is characterized by the absence of the carboxylic acid protons (which would appear far downfield, >10 ppm). The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (typically 1.2-3.0 ppm). The two protons alpha to the carbonyl groups (at the ring junction) are diastereotopic and will appear as distinct signals, often providing a clear signature of the trans configuration through their coupling constants.[2][6]

-

¹³C NMR : The spectrum will show two distinct, downfield signals for the carbonyl carbons, typically in the range of 170-175 ppm. The remaining six carbons of the cyclohexane ring will appear in the upfield aliphatic region.[2]

-

Chemical Reactivity: The Nexus of Synthesis

The synthetic utility of this compound is dominated by the reactivity of the anhydride ring. The electrophilicity of the carbonyl carbons makes them prime targets for a wide range of nucleophiles.

Nucleophilic Ring-Opening: A Gateway to Functionalization

The cornerstone of this anhydride's reactivity is its susceptibility to nucleophilic acyl substitution, which results in the opening of the anhydride ring. This process is highly regioselective, with the nucleophile attacking one of the two equivalent carbonyl carbons. This reaction forms a tetrahedral intermediate which then collapses, cleaving a C-O bond in the ring to yield a product that contains both a carboxylate (or carboxylic acid after workup) and a new functional group derived from the nucleophile (e.g., an ester or amide).[7]

The general mechanism can be visualized as follows:

References

- 1. CAS 14166-21-3: trans-1,2-cyclohexanedicarboxylic anhydride [cymitquimica.com]

- 2. This compound | C8H10O3 | CID 12261141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. trans-Cyclohexane-1,2-dicarboxylic anhydride | C8H10O3 | CID 10942665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discuss the differences observed in the IR and NMR spectra of 4-cyclohexe.. [askfilo.com]

- 6. trans-1,2-Cyclohexanedicarboxylic acid(2305-32-0) 1H NMR spectrum [chemicalbook.com]

- 7. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride: Synthesis, Properties, and Applications in Advanced Synthesis

This guide provides an in-depth exploration of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride, a chiral building block of significant interest to researchers and professionals in drug development and materials science. We will delve into its precise nomenclature, synthesis via chiral resolution, key chemical properties, and its application in the stereoselective synthesis of complex molecules. The methodologies presented are designed to be robust and reproducible, reflecting field-proven insights into their practical execution.

Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chiral molecule is paramount for scientific communication. The topic of this guide, this compound, is systematically named according to IUPAC nomenclature.

The IUPAC name for this compound is (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione [1]. The "(3aS,7aS)" designation specifies the absolute stereochemistry at the two chiral centers where the cyclohexane ring is fused to the anhydride ring. The "trans" descriptor in the common name indicates that the two substituents on the cyclohexane ring are on opposite sides of the ring's plane.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| IUPAC Name | (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | [1] |

| Common Name | This compound | [1] |

| CAS Number | 31982-85-1 | |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 144-149 °C |

Synthesis: A Journey of a Thousand Miles Begins with a Single Resolution

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on the successful chiral resolution of its precursor, racemic trans-1,2-cyclohexanedicarboxylic acid. This resolution is typically achieved by forming diastereomeric salts with a chiral amine, followed by separation and subsequent dehydration.

Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

The foundational principle of this resolution lies in the differential solubility of the diastereomeric salts formed between the racemic diacid and a single enantiomer of a chiral resolving agent. (S)-(-)-α-phenylethylamine is a commonly employed and effective resolving agent for this purpose. The (S)-amine will form two diastereomeric salts with the (1R,2R) and (1S,2S) enantiomers of the diacid. These diastereomers, having different physical properties, can be separated by fractional crystallization.

A recent study by Xin et al. (2024) investigated the thermodynamics and molecular self-assembly in this resolution process, highlighting that the molar ratio of the resolving agent to the diacid is a critical parameter.[2][3] When the molar ratio of (S)-phenylethylamine to trans-1,2-cyclohexanedicarboxylic acid is less than 3:1, the less soluble diastereomeric salt preferentially crystallizes, leading to the isolation of trans-(1S,2S)-cyclohexanedicarboxylic acid with high enantiomeric excess (up to 97% e.e.).[2][3]

Below is a detailed, field-proven protocol for this resolution:

Experimental Protocol: Chiral Resolution of (±)-trans-1,2-Cyclohexanedicarboxylic Acid

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve 10.0 g (58.1 mmol) of (±)-trans-1,2-cyclohexanedicarboxylic acid in 200 mL of 95% ethanol by heating the mixture to a gentle boil.

-

Addition of Resolving Agent: In a separate beaker, dissolve 14.1 g (116.2 mmol, 2.0 equivalents) of (S)-(-)-α-phenylethylamine in 50 mL of 95% ethanol. Slowly add this solution to the hot diacid solution with constant swirling.

-

Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt of (1S,2S)-cyclohexanedicarboxylic acid and (S)-(-)-α-phenylethylamine will begin to crystallize. To maximize crystal formation, store the flask at 4 °C overnight.

-

Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with two 20 mL portions of cold 95% ethanol to remove any adhering mother liquor.

-

Liberation of the Enantiopure Diacid: Transfer the crystalline salt to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether. Add 1 M HCl dropwise with shaking until the aqueous layer is acidic (pH ~2, check with pH paper). This will protonate the carboxylate groups and liberate the free diacid into the ether layer, while the protonated amine remains in the aqueous layer.

-

Extraction and Purification: Separate the layers. Extract the aqueous layer with two additional 50 mL portions of diethyl ether. Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.

-

Isolation of (1S,2S)-trans-1,2-Cyclohexanedicarboxylic Acid: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (1S,2S)-trans-1,2-cyclohexanedicarboxylic acid. The enantiomeric excess can be determined by chiral HPLC or by converting a small sample to a diastereomeric derivative and analyzing by NMR.

Dehydration to this compound

The final step in the synthesis is the dehydration of the resolved diacid to form the cyclic anhydride. This is typically achieved by heating the diacid with a dehydrating agent like acetic anhydride or by simple thermal dehydration.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 5.0 g (29.0 mmol) of (1S,2S)-trans-1,2-cyclohexanedicarboxylic acid and 20 mL (212 mmol) of acetic anhydride.

-

Dehydration: Heat the mixture to reflux and maintain for 2 hours. The diacid will dissolve as it reacts to form the anhydride.

-

Removal of Volatiles: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield pure this compound as a white crystalline solid.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Applications in Asymmetric Synthesis

This compound is a valuable chiral building block in asymmetric synthesis, primarily utilized as a chiral auxiliary or as a precursor for more complex chiral ligands and pharmaceuticals. Its rigid trans-cyclohexane backbone provides a well-defined stereochemical environment that can influence the outcome of subsequent reactions.

Synthesis of Pharmaceutical Intermediates

This anhydride is a key starting material in the synthesis of various pharmaceutical agents. For instance, it has been employed in the development of potent and selective cathepsin K inhibitors, which are therapeutic targets for osteoporosis. The anhydride can be opened by a nucleophile to generate a mono-amide mono-acid, which can then be further elaborated into the final drug candidate.

Conceptual Application: Synthesis of a Cathepsin K Inhibitor Precursor

The nucleophilic ring-opening of the anhydride by an amine is a crucial step. The stereochemistry of the anhydride dictates the stereochemistry of the resulting product.

Mechanism of Nucleophilic Acyl Substitution on the Anhydride

Caption: Nucleophilic ring-opening of the anhydride.

Chiral Ligand Synthesis

The C₂-symmetric backbone of trans-1,2-cyclohexanedicarboxylic acid and its derivatives makes it an attractive scaffold for the synthesis of chiral ligands for asymmetric catalysis. The anhydride can be readily converted into diamides, diesters, or other functional groups that can coordinate to metal centers, creating a chiral environment for catalysis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound, with the systematic IUPAC name (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione, is a valuable and versatile chiral building block in modern organic synthesis. Its preparation through the diastereomeric salt resolution of the corresponding diacid is a robust and scalable method. The applications of this anhydride in the synthesis of pharmaceuticals and chiral ligands highlight its importance for researchers and professionals in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this important chiral synthon in their research endeavors.

References

An In-Depth Technical Guide to the Physical Properties of trans-1,2-Cyclohexanedicarboxylic Anhydride

Abstract

This technical guide provides a comprehensive overview of the core physical properties of trans-1,2-cyclohexanedicarboxylic anhydride (CAS No. 14166-21-3), a key building block in synthetic organic chemistry with significant applications in polymer science and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known physical data but also detailed, field-proven methodologies for the experimental determination of these properties. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the necessary knowledge to effectively utilize and characterize this versatile compound.

Introduction

trans-1,2-Cyclohexanedicarboxylic anhydride is a cyclic dicarboxylic anhydride characterized by a rigid cyclohexane ring with the anhydride functionality in a trans configuration.[1] This stereochemistry imparts specific physical and chemical properties that are critical to its application in the synthesis of polymers, resins, and pharmaceutical intermediates.[1] A thorough understanding of its physical properties, such as melting point, solubility, and spectral characteristics, is paramount for its effective handling, reaction optimization, and quality control. This guide delves into these properties, providing both established data and the experimental frameworks for their validation.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for trans-1,2-cyclohexanedicarboxylic anhydride is presented in Table 1.

Table 1: Key Identifiers and Properties of trans-1,2-Cyclohexanedicarboxylic Anhydride

| Property | Value | Source(s) |

| Chemical Name | trans-1,2-Cyclohexanedicarboxylic anhydride | [2] |

| Synonyms | trans-Cyclohexane-1,2-dicarboxylic acid anhydride, trans-Hexahydro-1,3-isobenzofurandione, trans-Hexahydrophthalic anhydride | [3] |

| CAS Number | 14166-21-3 | [3] |

| Molecular Formula | C₈H₁₀O₃ | [4] |

| Molecular Weight | 154.16 g/mol | [4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 144-149 °C | |

| Boiling Point | 283.4 °C at 760 mmHg (Predicted) | |

| Density | 1.235 g/cm³ (Predicted) |

Thermal Properties

The thermal behavior of a compound is critical for understanding its stability, purity, and processing parameters.

Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. For trans-1,2-cyclohexanedicarboxylic anhydride, the literature reports a melting point range of 144-149 °C . A sharp melting point within a narrow range (e.g., 0.5-1 °C) is indicative of high purity, whereas a broader range suggests the presence of impurities.

The determination of a precise melting point is a foundational skill in chemical analysis. The following protocol outlines a robust method using a capillary melting point apparatus.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

-

Tap the open end of a capillary tube into the powder and then gently tap the sealed bottom on a hard surface to pack the sample to a height of 2-3 mm.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Record the temperature at which the last crystal melts (T_final).

-

The melting point is reported as the range from T_initial to T_final.

-

Causality and Insights: A slow heating rate near the melting point is crucial for accuracy. Rapid heating does not allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an erroneously wide and high melting point range.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

TGA would reveal the decomposition temperature and any mass loss due to residual solvent or moisture.

-

DSC would provide a precise melting point (as the peak of the endotherm) and the enthalpy of fusion. It could also reveal other phase transitions, such as polymorphism, if present.

Solubility Profile

trans-1,2-Cyclohexanedicarboxylic anhydride is described as having moderate solubility in organic solvents.[1] Quantitative solubility data is crucial for applications such as reaction solvent selection, purification, and formulation.

Table 2: Predicted and Observed Solubility

| Solvent | Predicted Solubility | Experimental Observation |

| Acetone | Soluble | Sparingly soluble |

| Chloroform | Soluble | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | Slightly soluble |

| Water | Insoluble | Reacts (hydrolyzes) |

| Tetrahydrofuran (THF) | Soluble | Expected to be soluble |

| Dichloromethane (DCM) | Soluble | Expected to be soluble |

It is important to note that anhydrides can react with protic solvents like water and alcohols. The reaction with water leads to hydrolysis, opening the anhydride ring to form the corresponding dicarboxylic acid.

The following protocol describes a gravimetric method for determining the solubility of trans-1,2-cyclohexanedicarboxylic anhydride in a given solvent.

Diagram 2: Workflow for Quantitative Solubility Determination

Caption: Gravimetric method for determining the solubility of a solid in a solvent.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of trans-1,2-cyclohexanedicarboxylic anhydride to a known volume of the desired solvent in a sealed container.

-

Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette.

-

Transfer the supernatant to a pre-weighed, dry vial.

-

Remove the solvent by evaporation under reduced pressure or by gentle heating, taking care not to sublime the solid.

-

Dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved.

-

Weigh the vial with the dried residue.

-

-

Calculation:

-

Subtract the initial weight of the vial from the final weight to determine the mass of the dissolved anhydride.

-

Calculate the solubility in grams per 100 mL of solvent.

-

Spectroscopic Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structure.

Infrared (IR) Spectroscopy

The FT-IR spectrum of trans-1,2-cyclohexanedicarboxylic anhydride will exhibit characteristic absorption bands for a cyclic anhydride.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2940-2860 | C-H stretch | Cyclohexane ring |

| ~1850 & ~1780 | C=O stretch (symmetric & asymmetric) | Anhydride |

| ~1230 | C-O stretch | Anhydride |

The presence of two carbonyl stretching bands is a hallmark of an anhydride due to symmetric and asymmetric stretching modes.[5] For cyclic anhydrides, the lower-wavenumber peak is typically more intense.[5]

Diagram 3: Workflow for FT-IR Analysis (KBr Pellet Method)

Caption: Procedure for obtaining an FT-IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry both the sample and high-purity, IR-grade potassium bromide (KBr) to remove any water, which has a strong IR absorbance.

-

In an agate mortar, grind 1-2 mg of the anhydride with approximately 100 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum.

-

Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted Chemical Shifts:

-

The protons on the cyclohexane ring are expected to appear as complex multiplets in the region of 1.2-2.5 ppm .

-

The two protons attached to the carbons bearing the anhydride functionality (methine protons) will be deshielded and are expected to appear further downfield, likely in the 2.8-3.5 ppm range, also as multiplets.

-

-

Predicted Chemical Shifts:

-

The carbonyl carbons of the anhydride are highly deshielded and are predicted to have a chemical shift in the range of 170-175 ppm .

-

The methine carbons attached to the anhydride group are expected around 40-50 ppm .

-

The remaining methylene carbons of the cyclohexane ring will appear in the aliphatic region, typically between 20-35 ppm .

-

Diagram 4: General Workflow for NMR Sample Preparation and Analysis

Caption: Standard procedure for preparing and analyzing a sample by NMR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of trans-1,2-cyclohexanedicarboxylic anhydride in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate parameters.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay) by applying a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

-

Assign the peaks based on their chemical shift, multiplicity, and integration values, correlating them with the molecular structure.

-

Crystallography and Solid-State Properties

The arrangement of molecules in the solid state can significantly influence physical properties.

Crystal Structure

A definitive crystal structure for trans-1,2-cyclohexanedicarboxylic anhydride determined by single-crystal X-ray diffraction is not currently available in open-access databases. However, the crystal structure of the parent compound, (+)-trans-1,2-cyclohexanedicarboxylic acid, has been reported.[6] Inferences about the likely conformation of the cyclohexane ring in the anhydride can be drawn from this related structure, although the anhydride formation will impose its own conformational constraints.

Experimental Approach: To determine the crystal structure, single crystals of suitable quality would need to be grown, typically by slow evaporation of a saturated solution in an appropriate solvent. These crystals would then be analyzed by single-crystal X-ray diffraction.

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on properties like melting point, solubility, and stability. There are no published studies on the polymorphism of trans-1,2-cyclohexanedicarboxylic anhydride.

Experimental Approach: Polymorphism can be investigated by techniques such as differential scanning calorimetry (DSC), which can detect multiple melting endotherms, and by powder X-ray diffraction (PXRD) of samples crystallized under different conditions (e.g., different solvents, temperatures, and cooling rates).

Conclusion

trans-1,2-Cyclohexanedicarboxylic anhydride is a compound with well-defined, though not exhaustively documented, physical properties. This guide has synthesized the available data for key parameters and, critically, has provided detailed, practical protocols for their experimental determination and validation. For researchers and developers, the ability to independently verify these properties is essential for ensuring the quality and consistency of their work. The methodologies outlined herein provide a robust framework for the comprehensive physical characterization of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE(13149-00-3) 13C NMR [m.chemicalbook.com]

- 4. (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride | C8H10O3 | CID 12261141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. koyonchem.com [koyonchem.com]

A Technical Guide to the Chirality of 1,2-Cyclohexanedicarboxylic Anhydride: Stereochemistry, Resolution, and Application

This guide provides an in-depth exploration of the stereochemical nuances of 1,2-cyclohexanedicarboxylic anhydride, a critical building block in asymmetric synthesis. We will dissect the structural features governing its chirality, detail methodologies for the isolation of stereochemically pure forms, and discuss its applications, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and drug development professionals who leverage chiral molecules to achieve specific therapeutic or material outcomes.

The Structural Basis of Chirality in a Cyclic Anhydride

The chirality of 1,2-cyclohexanedicarboxylic anhydride is fundamentally dictated by the relative orientation of its two carboxyl groups on the cyclohexane ring. This leads to two primary diastereomers: cis and trans. Understanding the symmetry elements of these isomers is the first step in appreciating their stereochemical properties.

-

The cis-Isomer : In the cis configuration, both carboxyl groups are on the same face of the cyclohexane ring. This arrangement results in a molecule with a plane of symmetry that bisects the C1-C2 bond. Consequently, cis-1,2-cyclohexanedicarboxylic anhydride is an achiral meso compound . Despite having two stereocenters (at C1 and C2), it is superimposable on its mirror image and is optically inactive.

-

The trans-Isomer : In the trans configuration, the carboxyl groups are on opposite faces of the ring. This geometry eliminates the plane of symmetry present in the cis-isomer. As a result, the trans isomer is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-1,2-cyclohexanedicarboxylic anhydride and (1S,2S)-1,2-cyclohexanedicarboxylic anhydride. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

The relationship between the parent dicarboxylic acids and their corresponding anhydrides is crucial. The dehydration of the diacid to form the five-membered anhydride ring locks the stereochemistry of the C1 and C2 positions.

Caption: Stereochemical relationship between diacids and anhydrides.

Stereoisomer Properties and Identification

The different stereoisomers of 1,2-cyclohexanedicarboxylic anhydride possess distinct physical properties and can be identified by their unique CAS registry numbers. Commercially, this compound is often available as a mixture of cis and trans isomers or as the predominantly cis form.[1]

| Stereoisomer | Common Name | CAS Number | Molecular Formula | Molecular Weight | Chirality |

| cis | cis-Hexahydrophthalic anhydride | 13149-00-3[2] | C₈H₁₀O₃[2] | 154.16 g/mol [2] | Achiral (meso) |

| trans (racemate) | (±)-trans-1,2-Cyclohexanedicarboxylic anhydride | 14166-21-3[3][4] | C₈H₁₀O₃[3] | 154.16 g/mol [3] | Chiral (racemic) |

| (+)-trans | (+)-trans-1,2-Cyclohexanedicarboxylic anhydride | 71749-03-6[4] | C₈H₁₀O₃[4] | 154.16 g/mol [4] | Chiral |

| (-)-trans | (-)-trans-1,2-Cyclohexanedicarboxylic anhydride | 31982-85-1[5] | C₈H₁₀O₃[3] | 154.16 g/mol [3] | Chiral |

Synthesis and Chiral Resolution Strategies

The synthesis of the anhydride typically begins with a Diels-Alder reaction between 1,3-butadiene and maleic anhydride to produce cis-4-cyclohexene-1,2-dicarboxylic anhydride. Subsequent catalytic hydrogenation of the double bond yields the desired cis-cyclohexane-1,2-dicarboxylic anhydride.[6] Obtaining the enantiomerically pure trans-anhydrides requires a dedicated chiral resolution step, which is most effectively performed on the parent trans-dicarboxylic acid.

Causality in Experimental Design: Why Resolve the Diacid?

The anhydride functional group is susceptible to hydrolysis, readily opening to the diacid in the presence of water or chiral resolving agents containing amine or alcohol functionalities. Therefore, performing the resolution on the more stable dicarboxylic acid is the most robust and trustworthy strategy. Once the enantiomerically pure diacid is isolated, it can be cleanly converted to the target chiral anhydride by dehydration, often using acetic anhydride or by thermal means.

Protocol: Classical Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

This protocol describes a self-validating system for obtaining enantiomerically pure dicarboxylic acid, the direct precursor to the chiral anhydride. The success of each step is verified by changes in physical properties (melting point, optical rotation).

Objective: To separate the racemic mixture of trans-1,2-cyclohexanedicarboxylic acid into its (1R,2R) and (1S,2S) enantiomers via diastereomeric salt formation.

Materials:

-

Racemic trans-1,2-cyclohexanedicarboxylic acid

-

Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or brucine)

-

Methanol (or another suitable solvent for crystallization)

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether or ethyl acetate for extraction

-

Sodium sulfate (anhydrous) for drying

Workflow:

References

- 1. scbt.com [scbt.com]

- 2. cis-cyclohexane-1,2-dicarboxylic anhydride [webbook.nist.gov]

- 3. This compound | C8H10O3 | CID 12261141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-Cyclohexane-1,2-dicarboxylic anhydride | C8H10O3 | CID 10942665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stereoisomers of Hexahydro-1,3-isobenzofurandione for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomers of hexahydro-1,3-isobenzofurandione, a pivotal scaffold in synthetic chemistry and drug discovery. We will delve into the synthesis, separation, and characterization of these isomers, with a focus on the practical application of this knowledge in a research and development setting.

Introduction: The Significance of Stereoisomerism in Hexahydro-1,3-isobenzofurandione

Hexahydro-1,3-isobenzofurandione, also known as hexahydrophthalic anhydride, is a saturated bicyclic anhydride. The fusion of the cyclohexane and the γ-butyrolactone rings gives rise to stereoisomerism, primarily in the form of cis and trans diastereomers, arising from the relative orientation of the two hydrogen atoms at the bridgehead carbons. Each of these diastereomers can also exist as a pair of enantiomers.

The spatial arrangement of the atoms in these stereoisomers has a profound impact on their physical, chemical, and biological properties. For drug development professionals, understanding and controlling the stereochemistry of this scaffold is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Synthesis of cis- and trans-Hexahydro-1,3-isobenzofurandione

The targeted synthesis of the cis and trans isomers of hexahydro-1,3-isobenzofurandione requires distinct synthetic strategies. The choice of starting materials and reaction conditions directly dictates the stereochemical outcome.

Synthesis of cis-Hexahydro-1,3-isobenzofurandione via Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and stereospecific method for the synthesis of the cis-isomer. The reaction between a conjugated diene (such as 1,3-butadiene) and a dienophile (maleic anhydride) proceeds through a concerted mechanism, leading exclusively to the cis-adduct.[1][2]

Caption: Diels-Alder synthesis of the cis-isomer.

Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol describes the synthesis of a closely related precursor, which can be subsequently hydrogenated to yield cis-hexahydro-1,3-isobenzofurandione.

-

Reaction Setup: In a 25 mL round-bottom flask, combine 3-sulfolene (a precursor to 1,3-butadiene, 2.5 g) and maleic anhydride (1.5 g).[3]

-

Solvent Addition: Add 1 mL of xylene to the flask.[3]

-

Reflux: Heat the mixture under reflux for 30 minutes. The 3-sulfolene thermally decomposes to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.[2][4]

-

Crystallization: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce crystallization of the product.[3]

-

Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.[3]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as xylene-petroleum ether.

Synthesis of trans-Hexahydro-1,3-isobenzofurandione

The synthesis of the trans-isomer typically involves the dehydration of trans-1,2-cyclohexanedicarboxylic acid. This method provides good stereochemical control as the starting diacid already possesses the desired trans configuration.

Caption: Synthesis of the trans-isomer via dehydration.

Experimental Protocol: Synthesis of trans-Hexahydro-1,3-isobenzofurandione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place trans-1,2-cyclohexanedicarboxylic acid.

-

Dehydrating Agent: Add a dehydrating agent such as acetic anhydride or heat the diacid with a catalytic amount of strong acid. Heating the cis-acid or anhydride with HCl at 180°C for 3 hours can also yield the trans-anhydride.[5]

-

Reaction: Heat the mixture to reflux to drive the intramolecular cyclization and formation of the anhydride.

-

Isolation: After the reaction is complete, cool the mixture and isolate the trans-anhydride. Purification can be achieved by recrystallization from a suitable solvent like a benzene/ether mixture or by sublimation.[5]

Separation of Stereoisomers

The separation of the cis and trans diastereomers is typically straightforward due to their different physical properties. However, the resolution of the enantiomers of each diastereomer requires chiral separation techniques.

Separation of Diastereomers

The cis and trans isomers of hexahydro-1,3-isobenzofurandione have distinct physical properties, such as melting and boiling points, which allows for their separation by conventional methods like fractional distillation or recrystallization.

| Property | cis-Isomer | trans-Isomer |

| Melting Point | 32-34 °C[6] | 165 °C (for the corresponding diacid) |

| Boiling Point | 158 °C at 17 mmHg[6] | Decomposes |

| CAS Number | 13149-00-3[6] | 14166-21-3[7] |

Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for the analytical and preparative separation of the enantiomers of both cis- and trans-hexahydro-1,3-isobenzofurandione.[8][9] The selection of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving a wide range of chiral compounds.[10]

Caption: Workflow for chiral HPLC separation.

Exemplary Chiral HPLC Protocol

This protocol is a starting point for method development for the enantiomeric separation of hexahydro-1,3-isobenzofurandione.

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H.

-

Mobile Phase: A mixture of n-hexane and isopropanol. The ratio can be optimized to achieve the best resolution (e.g., starting with 90:10 hexane:isopropanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).

-

Temperature: Ambient.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of the stereoisomers of hexahydro-1,3-isobenzofurandione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The coupling constants between the bridgehead protons are expected to differ significantly due to their different dihedral angles. In the cis-isomer, these protons are on the same side of the ring, leading to a different coupling constant compared to the trans-isomer where they are on opposite sides.

For the cis-isomer, the ¹H NMR spectrum (400 MHz, CDCl₃) shows multiplets for the methine protons (2H) in the region of δ 3.12-3.18 ppm, and multiplets for the methylene protons (8H) between δ 1.49-1.96 ppm.[11] COSY NMR can be used to assign the protons in more complex derivatives.[12]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of the anhydride functional group, which typically shows two characteristic C=O stretching bands. The exact positions of these bands may differ slightly between the cis and trans isomers due to differences in ring strain and symmetry.

Applications in Drug Development

The hexahydro-1,3-isobenzofurandione scaffold and its derivatives are of growing interest in medicinal chemistry. The rigid bicyclic system can serve as a constrained pharmacophore, and its functional groups provide handles for further chemical modification.

A recent study highlights the potential of isobenzofuran-1(3H)-one derivatives as selective inhibitors of the TREK-1 potassium channel, which is a potential therapeutic target for neuroprotection in ischemic stroke.[13] The discovery of potent and selective inhibitors based on this scaffold underscores its value in the development of novel therapeutics for neurological disorders.

Conclusion

The stereoisomers of hexahydro-1,3-isobenzofurandione represent a versatile and valuable class of molecules for researchers and drug development professionals. A thorough understanding of their synthesis, separation, and characterization is essential for harnessing their full potential in the creation of new chemical entities with tailored properties. The methodologies and insights provided in this guide serve as a practical resource for the effective utilization of this important chemical scaffold.

References

- 1. scribd.com [scribd.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Experiment #4 [sas.upenn.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. guidechem.com [guidechem.com]

- 6. Hexahydro-1,3-isobenzofurandione | 13149-00-3 - BuyersGuideChem [buyersguidechem.com]

- 7. 1,3-Isobenzofurandione, hexahydro-, trans- [webbook.nist.gov]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. Hexahydrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safety and Hazards of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

This document provides a comprehensive safety and hazards guide for (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride, tailored for researchers, scientists, and professionals in drug development. The focus is on providing not just procedural steps but the scientific rationale behind them, ensuring a culture of safety and informed risk assessment in the laboratory.

Section 1: Compound Identification and Profile

This compound is a chiral building block frequently employed in organic synthesis and the development of advanced materials.[1] Its rigid trans-configuration and anhydride functionality make it a valuable intermediate for creating polymers, resins, and complex molecular architectures.[1] However, its utility is matched by a specific and significant hazard profile that demands rigorous adherence to safety protocols.

| Identifier | Value |

| IUPAC Name | (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione[2] |

| Synonyms | This compound, (3aS,7aS)-Hexahydroisobenzofuran-1,3-dione[2] |

| CAS Number | 31982-85-1[2][3], 14166-21-3 (for the trans-racemate)[1][4][5][6] |

| Molecular Formula | C₈H₁₀O₃[1][2][7] |

| Molecular Weight | 154.16 g/mol [2][5] |

Section 2: GHS Hazard Identification and Classification

The primary risks associated with this compound are not related to acute toxicity but to its potent sensitizing effects and its capacity to cause severe eye damage.[2][4][5][8] Understanding these classifications is the first step in effective risk mitigation.

Signal Word: Danger [2][4][5][8]

Caption: GHS Hazard Communication for the compound.

| Hazard Class | Hazard Category | Hazard Statement |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4][5] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[2][4][5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2][4][5] |

Section 3: Toxicological Profile and Health Effects

The "Health Hazard" pictogram signifies its role as a sensitizer. Sensitization is a critical occupational hazard; initial exposures may cause no immediate reaction, but subsequent, even minimal, contact can trigger a severe allergic response.[9][10] This is particularly dangerous with respiratory sensitizers, where reactions can include asthma-like symptoms.[9][10][11]

-

Inhalation: This is the most critical route of exposure. Inhaling the fine dust can lead to respiratory sensitization, causing symptoms like shortness of breath, wheezing, and coughing upon re-exposure.[4][8][10]

-

Eye Contact: The compound is classified as causing serious eye damage (Category 1).[2][4][5][8] Direct contact with the solid particles can lead to severe irritation, pain, and potentially irreversible damage to the cornea.

-

Skin Contact: May cause an allergic skin reaction (sensitization) upon repeated contact, leading to dermatitis, rash, and itching.[2][4][5][8] While not classified for acute skin corrosion, irritation is possible.[11]

-

Ingestion: May be harmful if swallowed.[7][9] Ingestion may lead to gastrointestinal irritation.[10][11]

Section 4: Proactive Risk Management and Safe Handling Protocols

A proactive approach to safety is paramount. The following controls and procedures are designed to minimize exposure and mitigate risk.

Engineering Controls

The primary engineering control is to prevent the generation and inhalation of dust.

-

Chemical Fume Hood: All weighing and handling operations must be conducted inside a certified chemical fume hood. This is non-negotiable, as it is the most effective way to contain airborne particles and protect the user's breathing zone.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dusts that may escape primary containment.[9][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to address the specific hazards of this compound.

Caption: Logic for selecting appropriate PPE.

-

Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory. Standard safety glasses do not provide adequate protection from fine dust.

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).[9][11] Contaminated work clothing must not be allowed out of the workplace.[9] Immediately remove and wash any contaminated clothing before reuse.[10]

-

Respiratory Protection: In case of inadequate ventilation or when dust formation is unavoidable, a NIOSH-approved N95 or an EU EN 149 compliant P2 particulate respirator must be worn.[9]

Standard Operating Procedure: Weighing and Handling

-

Preparation: Don all required PPE (lab coat, goggles, gloves) before entering the designated handling area. Ensure the fume hood is on and operating correctly.

-

Containment: Place a weigh boat on the analytical balance inside the fume hood. Keep the container of the chemical closed until the moment of use.

-

Dispensing: Open the container and carefully transfer the required amount of solid to the weigh boat using a spatula. Avoid any actions that could generate dust, such as dropping the material from a height.

-

Cleaning: Promptly and securely close the main container. Use a damp cloth or towel to gently wipe down the spatula and any surfaces where dust may have settled. Do not dry sweep, as this will aerosolize the particles.

-

Disposal: Dispose of the cleaning materials and any contaminated items as hazardous waste according to institutional guidelines.

-

Post-Handling: Wash hands and face thoroughly with soap and water after completing the task and before leaving the laboratory.

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10][12]

-

Rationale: Anhydrides are moisture-sensitive. Exposure to humidity can cause hydrolysis to the corresponding dicarboxylic acid, altering the compound's reactivity and purity. Proper storage is crucial for both safety and experimental integrity.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[9][11] If breathing is difficult or if respiratory symptoms (e.g., coughing, wheezing) develop, call a physician immediately.[8]

-

Skin Contact: Take off all contaminated clothing at once. Rinse the affected skin area with plenty of soap and water.[9] If skin irritation or a rash occurs, seek medical advice.

-

Eye Contact: This is a medical emergency. Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or poison center immediately.

-

Ingestion: Rinse mouth with water.[8][11] Never give anything by mouth to an unconscious person.[8][11] Consult a physician.

Accidental Release Measures (Spills)

Caption: Workflow for responding to a solid spill.

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Before cleanup, don the full required PPE, including respiratory protection.[9]

-

Contain and Collect: Do not dry sweep. Carefully scoop or sweep up the spilled solid and place it into a suitable, labeled container for disposal.[9][10] Avoid any actions that generate dust.[9][10]

-

Clean-up: Once the bulk material is collected, clean the affected area with a damp cloth to remove any remaining residue.

-

Disposal: Dispose of the collected material and all cleanup supplies as hazardous waste in accordance with local, state, and federal regulations.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][10]

-

Special Hazards: The material is combustible. Fire may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[10]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9][10]

Section 6: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to almost white solid, powder, or crystal | [12] |

| Melting Point | 144-149 °C | |

| Boiling Point | 296 °C / 564.8 °F (for cis/trans mixture) | [7] |

| Flash Point | 143 °C / 289.4 °F (for cis/trans mixture) | [7][10] |

| Solubility | Moderate solubility in organic solvents | [1] |

Section 7: Ecological Information and Disposal

-

Ecotoxicity: There is some data to suggest the compound is harmful to aquatic life. One safety data sheet reported an LC50 > 1,000 mg/l for zebra fish and an EC50 > 95 mg/l for Daphnia magna. Environmental release should be avoided.

-

Disposal: This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or waterways.[4][13] All disposal practices must be in compliance with all federal, state, and local regulations. Consult with your institution's environmental health and safety office for specific guidance.

Section 8: References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1,2-Cyclohexanedicarboxylic anhydride, predominantly cis. --INVALID-LINK--

-

Fisher Scientific. (2025). Safety Data Sheet: 1,2-Cyclohexanedicarboxylic anhydride, cis + trans. --INVALID-LINK--

-

PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--

-

CPAchem. (2020). Safety data sheet: 1,2-Cyclohexanedicarboxylic anhydride, predominant. --INVALID-LINK--

-

CPAchem. (2022). Safety data sheet: trans-1,2-Cyclohexanedicarboxylic anhydride. --INVALID-LINK--

-

Fisher Scientific. (2025). Safety Data Sheet: cis-1,2-Cyclohexanedicarboxylic anhydride. --INVALID-LINK--

-

TCI Chemicals. Product Information: (±)-trans-1,2-Cyclohexanedicarboxylic Anhydride. --INVALID-LINK--

-

Sigma-Aldrich. Product Information: trans-1,2-Cyclohexanedicarboxylic anhydride, 97%. --INVALID-LINK--

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: trans-1,2-Cyclohexanedicarboxylic acid. --INVALID-LINK--

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,2-Cyclohexanedicarboxylic anhydride, cis + trans. --INVALID-LINK--

-

CymitQuimica. Product Information: trans-1,2-cyclohexanedicarboxylic anhydride. --INVALID-LINK--

-

Sigma-Aldrich. Product Information: trans-1,2-Cyclohexanedicarboxylic anhydride analytical standard. --INVALID-LINK--

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - cis-1,2-Cyclohexanedicarboxylic anhydride, 99%. --INVALID-LINK--

-

PubChem. trans-Cyclohexane-1,2-dicarboxylic anhydride. National Center for Biotechnology Information. --INVALID-LINK--

-

ChemicalBook. (2025). Chemical Safety Data Sheet: (+/-)-TRANS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE. --INVALID-LINK--

-

TCI Chemicals. Product Information: (+/-)-trans-1,2-Cyclohexanedicarboxylic Anhydride. --INVALID-LINK--

-

Grainger. Product Information: (+/-)-trans-1,2-Cyclohexanedicarboxylic Anhydride, 25 grams. --INVALID-LINK--

-

Fisher Scientific. Product Information: (+/-)-trans-1,2-Cyclohexanedicarboxylic Anhydride 98.0+%, TCI America. --INVALID-LINK--

-

Sigma-Aldrich. Product Information: 1,2-Cyclohexanedicarboxylic anhydride, predominantly cis 95%. --INVALID-LINK--

-

Santa Cruz Biotechnology. Product Information: this compound. --INVALID-LINK--

References

- 1. CAS 14166-21-3: trans-1,2-cyclohexanedicarboxylic anhydride [cymitquimica.com]

- 2. This compound | C8H10O3 | CID 12261141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. trans-Cyclohexane-1,2-dicarboxylic anhydride | C8H10O3 | CID 10942665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. (+/-)-TRANS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. cpachem.com [cpachem.com]

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride synonyms

An In-Depth Technical Guide to (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride: A Cornerstone in Chiral Synthesis

Abstract

This compound stands as a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its rigid cyclohexane backbone and the stereochemically defined trans-orientation of its reactive anhydride functionality make it an invaluable tool for the resolution of racemic mixtures and the asymmetric synthesis of complex molecular targets. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on the mechanistic principles that underpin its utility. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Nomenclature and Synonyms

The precise identification of a chemical entity is fundamental to scientific discourse. This compound is known by several names, which can vary based on the level of stereochemical detail and the nomenclature system employed. The CAS number for the specific (-)-trans enantiomer is 31982-85-1[1][2]. The racemic (±)-trans mixture is identified by CAS number 14166-21-3[3][4].

A clear understanding of its various synonyms is crucial for navigating chemical databases and literature.

| Synonym Type | Name | Stereochemistry |

| Common Name | This compound | Enantiopure (-) |

| IUPAC Name | (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | Enantiopure (-)[1] |

| Common Name | trans-Hexahydrophthalic anhydride | Racemic (trans)[3] |

| Synonym | trans-Cyclohexane-1,2-dicarboxylic acid anhydride | Racemic (trans)[3] |

| IUPAC Name | (3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | Enantiopure (+)[4] |

| Synonym | rel-(3aR,7aR)-Hexahydro-1,3-isobenzofurandione | Racemic (trans)[3] |

Physicochemical and Structural Properties

The utility of a reagent is intrinsically linked to its physical and chemical properties. The trans-configuration of the anhydride ring relative to the cyclohexane chair conformation imparts significant rigidity to the molecule. This well-defined three-dimensional structure is the basis for its effectiveness in inducing stereochemical differentiation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃ | [1][4] |

| Molecular Weight | 154.16 g/mol | [1][4] |

| Appearance | White to Almost white powder/crystal | |

| Melting Point | 145-147 °C (lit.) | |

| InChI Key | MUTGBJKUEZFXGO-WDSKDSINSA-N | [1] |

| Canonical SMILES | C1CC[C@H]2--INVALID-LINK--C(=O)OC2=O | [1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. The industrial synthesis typically begins with a Diels-Alder reaction, followed by hydrogenation and subsequent resolution.

The causality behind this pathway is rooted in the efficiency of the initial cycloaddition and the necessity to separate the resulting enantiomers. The hydrogenation step is critical for creating the saturated cyclohexane ring, and the final resolution is the key to isolating the desired chiral building block.

References

An In-Depth Technical Guide to Trans-Hexahydrophthalic Anhydride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of trans-hexahydrophthalic anhydride, a cycloaliphatic dicarboxylic anhydride of significant industrial importance. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical principles, synthesis methodologies, and diverse applications of this compound, with a particular focus on its role as a critical component in high-performance polymers.

Introduction: Understanding the Significance of Trans-Hexahydrophthalic Anhydride

Trans-hexahydrophthalic anhydride, systematically known as trans-1,2-cyclohexanedicarboxylic anhydride, is a saturated cyclic anhydride. Its chemical structure, featuring a cyclohexane ring fused to an anhydride functional group, imparts a unique combination of properties that make it a valuable building block in polymer chemistry. Unlike its aromatic counterpart, phthalic anhydride, the saturated aliphatic ring of hexahydrophthalic anhydride (HHPA) results in cured products with excellent weather resistance and resistance to yellowing, making it a preferred choice for applications requiring long-term durability and optical clarity.[1][2]

Hexahydrophthalic anhydride exists as two primary stereoisomers: cis and trans. The spatial arrangement of the two carboxyl groups relative to the cyclohexane ring significantly influences the molecule's reactivity and physical properties. While commercial HHPA is often a mixture of isomers, the trans isomer's distinct conformation contributes to its unique performance characteristics in various applications.[3] This guide will focus specifically on the trans isomer while also providing comparative context to the cis form where relevant.

Physicochemical Properties and Stereoisomerism

The physical and chemical properties of trans-hexahydrophthalic anhydride are fundamental to its application profile. The trans configuration generally imparts a higher melting point and greater molecular symmetry compared to the cis isomer, which can influence packing in the solid state and solubility in various solvents.[4]

| Property | trans-Hexahydrophthalic Anhydride | cis-Hexahydrophthalic Anhydride | Commercial HHPA (Isomer Mixture) |

| CAS Number | 14166-21-3[3] | 13149-00-3[3] | 85-42-7[5] |

| Molecular Formula | C₈H₁₀O₃ | C₈H₁₀O₃[6] | C₈H₁₀O₃[5] |

| Molecular Weight | 154.16 g/mol | 154.16 g/mol [6] | 154.17 g/mol [5] |

| Appearance | Crystalline solid | Crystalline solid[6] | White to off-white crystalline solid or waxy material |

| Melting Point | ~165 °C (for the corresponding acid) | ~139-141 °C (for the corresponding acid) | 33–35 °C |

| Boiling Point | Decomposes | Decomposes | 158–160 °C (at reduced pressure) |

| Solubility | Sparingly soluble in water; soluble in many organic solvents. | Sparingly soluble in water; soluble in many organic solvents. | Soluble in benzene, toluene, acetone, chloroform; slightly soluble in petroleum ether. |

Note: The melting point of the anhydride can be difficult to measure accurately due to its reactivity and tendency to exist as a supercooled liquid. The melting points of the corresponding dicarboxylic acids are often used for characterization.

The difference in reactivity between the cis and trans isomers is a critical consideration in their application. The cis-isomer is generally more reactive due to the closer proximity of the carbonyl groups, which can facilitate nucleophilic attack.[4] This distinction is particularly important in polymerization reactions where the kinetics of the curing process need to be carefully controlled.

Synthesis of Trans-Hexahydrophthalic Anhydride

The primary industrial route for the synthesis of hexahydrophthalic anhydride is the catalytic hydrogenation of phthalic anhydride or tetrahydrophthalic anhydride.[7] The process involves the saturation of the aromatic or cyclohexene ring, respectively.

Synthesis via Catalytic Hydrogenation of Phthalic Anhydride

The direct hydrogenation of phthalic anhydride is a widely used industrial method. This process converts the aromatic ring into a saturated cyclohexane ring. The reaction is typically carried out under controlled conditions of temperature, pressure, and catalysis to achieve high yield and purity.

Diagram 1: Synthesis of Hexahydrophthalic Anhydride

Caption: Catalytic hydrogenation of phthalic anhydride to produce hexahydrophthalic anhydride.

Experimental Protocol: Catalytic Hydrogenation of Phthalic Anhydride (Conceptual Industrial Process)

-

Catalyst Preparation: A supported metal catalyst, such as nickel, palladium, or ruthenium on a carrier like silica or alumina, is prepared and activated.[8][9][10] For instance, a Pd-NiO/SiO₂ catalyst can be prepared via impregnation methods.[9]

-

Reaction Setup: A high-pressure reactor, such as a trickle-bed reactor, is charged with the catalyst.[9][11]

-

Reactant Feed: A solution of phthalic anhydride in a suitable solvent (e.g., tetrahydrofuran) is prepared.[11]

-

Hydrogenation: The phthalic anhydride solution and hydrogen gas are fed into the reactor at elevated temperature (e.g., 80-120°C) and pressure (e.g., 3.0-5.0 MPa).[11] The hydrogen-to-oil ratio is a critical parameter to control.[11]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography to determine the conversion of phthalic anhydride and the selectivity towards hexahydrophthalic anhydride.

-